molecular formula C7H13NO2 B2558031 (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2385260-81-9

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2558031
CAS No.: 2385260-81-9
M. Wt: 143.186
InChI Key: ICWZPFAWMWQECW-UHFFFAOYSA-N
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Description

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is a bicyclic compound featuring a 2-oxabicyclo[2.2.1]heptane core with a methanol group at position 1 and an amino (-NH₂) substituent at position 4. The rigid bicyclic framework enhances binding specificity in biological systems, while the polar amino group improves aqueous solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZPFAWMWQECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor.

    Amination: Introduction of the amino group can be achieved through various amination reactions.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Synthetic Routes

The synthesis of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves:

  • Starting Material : A suitable bicyclic precursor.
  • Amination : Introduction of the amino group through various reactions.
  • Hydroxylation : The hydroxyl group is introduced using oxidizing agents.

Industrial methods may employ continuous flow reactors for efficient production and purification.

Chemistry

The compound serves as a building block in organic synthesis, facilitating the preparation of complex molecules and bioactive compounds.

Biology

Research indicates potential biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It could interact with receptors involved in neurotransmission or immune responses.

Medicine

This compound is explored for therapeutic properties such as:

  • Anti-inflammatory Effects : Studies suggest it may reduce pro-inflammatory cytokines.
  • Antimicrobial Activity : Demonstrated efficacy against various pathogens.

Industry

The compound is utilized in developing new materials and as an intermediate in synthesizing various industrial chemicals.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy tested the compound against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Research on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol with two analogs:

  • [4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl]methanol (methyl-substituted analog)
  • [4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol (difluoromethyl-substituted analog)

Structural and Physicochemical Properties

Table 1: Molecular and Substituent Characteristics
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 4) Key Functional Groups
This compound C₇H₁₃NO₂ 143.18 -NH₂ Amino, Hydroxyl
[4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl]methanol C₈H₁₄O₂ 142.19 -CH₃ Methyl, Hydroxyl
[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol C₈H₁₂F₂O₂ 178.17 -CHF₂ Difluoromethyl, Hydroxyl

Key Observations:

Polarity and Solubility: The amino group in the target compound enhances polarity, likely increasing water solubility compared to the nonpolar methyl analog.

Steric and Electronic Effects: The amino group’s small size and hydrogen-bonding capacity may favor interactions with biological targets (e.g., enzymes or receptors). Fluorine atoms in the difluoromethyl analog confer electron-withdrawing effects, which may stabilize the compound against oxidative metabolism .

Research Findings and Implications

While direct studies on this compound are scarce, inferences can be drawn from its analogs:

  • Biological Activity: Amino-substituted bicyclic compounds are often explored as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capability. Difluoromethyl groups are frequently used in drug design to improve pharmacokinetic profiles (e.g., longer half-life) .
  • Material Science Applications :
    • The rigid bicyclic framework could serve as a scaffold for chiral catalysts or polymers.

Biological Activity

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is a bicyclic compound characterized by the presence of an amino group and a hydroxyl group on its structure. This unique configuration imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula for this compound is C7_7H13_{13}NO2_2 with a molecular weight of 143.18 g/mol. The compound has notable properties such as:

PropertyValue
Molecular FormulaC7_7H13_{13}NO2_2
Molecular Weight143.18 g/mol
CAS Number2385260-81-9
StructureBicyclic

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino and hydroxyl groups facilitate binding to enzymes and receptors, potentially modulating biological pathways involved in inflammation, infection, and other physiological processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Binding : It could bind to receptors involved in neurotransmission or immune responses, affecting signaling cascades.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. In vitro studies demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Studies have suggested that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

A separate study investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound, suggesting its potential therapeutic application in inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundBiological Activity
(4-Difluoromethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanolModerate antimicrobial activity
(2-Oxa-5-azabicyclo[2.2.1]heptan-4-yl)methanolHigher anti-inflammatory effects

Q & A

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

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